molecular formula C15H14BNO4 B13482867 Benzyl (1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-4-yl)carbamate

Benzyl (1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-4-yl)carbamate

Cat. No.: B13482867
M. Wt: 283.09 g/mol
InChI Key: IXVXWCYRDZOPKZ-UHFFFAOYSA-N
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Description

Benzyl N-(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-4-yl)carbamate is a chemical compound that belongs to the class of boronic acid derivatives. This compound is known for its unique structure, which includes a benzoxaborole moiety. Benzoxaboroles are a class of boron-containing heterocycles that have gained significant attention due to their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-4-yl)carbamate typically involves the reaction of benzyl carbamate with a benzoxaborole derivative. One common method involves the use of 4-bromo-3-(hydroxymethyl)phenoxybenzonitrile as a starting material, which undergoes a series of reactions including bromination, hydroxylation, and cyclization to form the benzoxaborole ring . The final step involves the coupling of the benzoxaborole derivative with benzyl carbamate under basic conditions to yield the desired compound .

Industrial Production Methods

Industrial production of benzyl N-(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-4-yl)carbamate can be achieved through a scalable one-pot synthesis. This method involves the use of readily available starting materials and efficient reaction conditions to produce the compound in high yield and purity . The process is designed to be suitable for large-scale manufacturing, ensuring consistency and cost-effectiveness.

Mechanism of Action

The mechanism of action of benzyl N-(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The benzoxaborole moiety is known to form reversible covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity . This interaction can disrupt key metabolic pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl N-(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-4-yl)carbamate is unique due to its specific structure, which combines the properties of benzoxaborole and carbamate moieties. This combination enhances its biological activity and broadens its range of applications compared to other similar compounds .

Properties

Molecular Formula

C15H14BNO4

Molecular Weight

283.09 g/mol

IUPAC Name

benzyl N-(1-hydroxy-3H-2,1-benzoxaborol-4-yl)carbamate

InChI

InChI=1S/C15H14BNO4/c18-15(20-9-11-5-2-1-3-6-11)17-14-8-4-7-13-12(14)10-21-16(13)19/h1-8,19H,9-10H2,(H,17,18)

InChI Key

IXVXWCYRDZOPKZ-UHFFFAOYSA-N

Canonical SMILES

B1(C2=C(CO1)C(=CC=C2)NC(=O)OCC3=CC=CC=C3)O

Origin of Product

United States

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